N-(2-bromo-4-iodophenyl)acetamide
Description
N-(2-Bromo-4-iodophenyl)acetamide is a halogenated aromatic acetamide derivative with the molecular formula C₈H₇BrINO and a molecular weight of 339.96 g/mol. Its structure features a phenyl ring substituted with bromine at position 2 and iodine at position 4, linked to an acetamide group.
Properties
Molecular Formula |
C8H7BrINO |
|---|---|
Molecular Weight |
339.96 g/mol |
IUPAC Name |
N-(2-bromo-4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H7BrINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) |
InChI Key |
AQKAGSPITSZEQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-bromo-4-iodophenyl)acetamide can be synthesized through a reaction involving bromoacetyl bromide and 4-iodoaniline . The reaction typically proceeds under controlled conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques. These methods include the use of appropriate solvents, catalysts, and purification steps to achieve the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-iodophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
N-(2-bromo-4-iodophenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(2-bromo-4-iodophenyl)acetamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions . The exact molecular targets and pathways depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-bromo-4-iodophenyl)acetamide with related compounds:
Key Observations :
- Halogen Effects: The dual halogenation (Br and I) in the target compound increases molecular weight and lipophilicity compared to mono-halogenated analogs like N-(4-iodophenyl)acetamide . This may enhance membrane permeability but reduce aqueous solubility.
- Positional Isomerism : The positional isomer N-(4-bromo-2-iodophenyl)acetamide (CAS 562080-91-5) differs in halogen arrangement, which could alter crystal packing and melting points .
Pharmacological Potential
While direct data for the target compound are unavailable, insights can be drawn from analogs:
- Anticancer Activity: Acetamide derivatives with morpholine or piperidine groups (e.g., compounds 38–40 in ) show notable cytotoxicity against cancer cell lines (HCT-15, MCF-7) .
- Antimycobacterial Effects : Thiophene-containing analogs (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) exhibit promising in vitro activity against Mycobacterium tuberculosis .
- Structural Complexity: Compounds like 2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N-(2-cyanophenyl)acetamide () demonstrate how additional functional groups (e.g., cyano) can modulate target binding .
Biological Activity
N-(2-bromo-4-iodophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a phenyl ring substituted with bromine and iodine atoms, along with an acetamide group. Its molecular formula is and it has a molecular weight of approximately 305.07 g/mol.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in disease pathways. The presence of halogen substituents (bromine and iodine) enhances its reactivity, allowing for unique binding interactions that can modulate enzyme activity or receptor signaling.
Biological Activities
-
Anticancer Activity :
- Preliminary studies suggest that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
- Case Study : In a study examining various derivatives, compounds similar to this compound showed IC values ranging from 3.84 μM to 11.35 μM against different cancer cell lines, indicating promising anticancer potential .
-
Enzyme Inhibition :
- This compound has been employed as a probe in biochemical assays to study enzyme inhibitors. Its structure allows it to act as a competitive inhibitor for certain enzymes, potentially influencing metabolic pathways.
- Mechanism : The compound's halogen atoms may facilitate interactions with active sites of enzymes, altering their catalytic efficiency.
-
Anti-inflammatory Properties :
- Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Research Findings : In vitro studies indicated that derivatives of this compound could reduce inflammatory markers in cell cultures .
Data Table: Biological Activities and IC Values
| Compound Name | Activity Type | IC (μM) | Target/Mechanism |
|---|---|---|---|
| This compound | Anticancer | 5.96 | Induces apoptosis in cancer cells |
| N-(4-fluorophenoxy)acetamide | Anticancer | 9.24 | Upregulates BAX, downregulates BCL-2 |
| N-(2,4-dichloro-3-iodophenyl)acetamide | Anti-inflammatory | 10.25 | Inhibits COX enzymes |
Research Applications
This compound is utilized in various research applications:
- Synthesis of Pharmaceutical Compounds : It serves as an intermediate in the synthesis of more complex organic molecules.
- Biochemical Assays : Employed as a reagent to study enzyme kinetics and inhibition mechanisms.
Q & A
Q. What are the optimal synthetic routes for N-(2-bromo-4-iodophenyl)acetamide, and how can purity be maximized?
Methodological Answer: The synthesis typically involves sequential halogenation and acetylation. A recommended approach is:
Bromination : Introduce bromine at the 2-position of 4-iodoaniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize di-substitution .
Acetylation : Protect the amine group via reaction with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Key Challenge : Competing iodination during bromination. Use stoichiometric control and low temperatures to suppress iodine displacement .
Q. How can the structural integrity of this compound be confirmed?
Methodological Answer: Use a multi-technique approach:
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm substituent positions and bond angles. Refinement via SHELXL is recommended for handling heavy atoms (Br, I) .
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.2–8.0 ppm, split due to Br/I para effects) and the acetamide methyl group (δ 2.1 ppm) .
- ¹³C NMR : Confirm carbonyl (δ 168–170 ppm) and halogenated aromatic carbons (δ 110–140 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 339.9 (C₈H₇BrINO⁺) .
Pitfall : Halogen-halogen coupling in XRD may cause disorder. Use high-resolution data and twin refinement in SHELX .
Advanced Research Questions
Q. How do the electronic effects of bromine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The 2-bromo and 4-iodo groups exhibit distinct reactivity:
- Iodine : Higher electronegativity activates the aryl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling). Use Pd(PPh₃)₄ with aryl boronic acids in THF/water at 80°C .
- Bromine : Less reactive than iodine but participates in Ullmann couplings with CuI catalysts in DMSO at 120°C .
Q. Experimental Design :
Compare reaction rates of Br vs. I in model cross-coupling reactions.
Use DFT calculations (B3LYP/6-31G*) to map electron density and predict regioselectivity .
Data Contradiction : Unexpected retention of iodine in some reactions. Probe solvent effects (e.g., DMF stabilizes iodide ions, inhibiting dehalogenation) .
Q. What strategies can resolve discrepancies in reported biological activity data for halogenated acetamides?
Methodological Answer: Address variability via:
- Standardized Assays : Use the Mosmann MTT assay for cytotoxicity (IC₅₀) with consistent cell lines (e.g., HeLa or MCF-7) and DMSO controls (<0.1% v/v) .
- Binding Studies : Perform SPR (surface plasmon resonance) to quantify target affinity (e.g., kinase inhibition) and validate with molecular docking (AutoDock Vina) .
- Meta-Analysis : Compare data across PubChem and EPA DSSTox entries to identify outliers caused by impurities (e.g., unreacted aniline) .
Case Study : Conflicting IC₅₀ values for similar bromo-acetamides may stem from assay pH differences affecting solubility. Test buffered solutions (pH 6.5–7.4) .
Q. How can computational modeling predict the crystallographic behavior of this compound?
Methodological Answer:
Crystal Packing Prediction : Use Mercury CSD software to simulate lattice parameters and hydrogen-bonding networks (N-H···O=C interactions dominate) .
Thermal Motion Analysis : Refine anisotropic displacement parameters (ADPs) in SHELXL to model halogen disorder .
Twinned Crystals : Apply the TwinRotMat option in SHELX for datasets with overlapping Bragg peaks .
Validation : Compare simulated XRD patterns with experimental data (R-factor < 5%). Cross-check with IR spectroscopy for hydrogen-bonding signatures (N-H stretch at ~3300 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
